(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate, also known as N-Methylduloxetine, is a chemical compound classified as an antidepressant and is structurally related to duloxetine, a well-known serotonin and norepinephrine reuptake inhibitor. This compound has garnered attention for its potential applications in treating various psychological and neurological disorders.
The synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate involves several steps:
The molecular structure of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate can be represented by its molecular formula with a molecular weight of approximately 401.48 g/mol. The structure features a naphthalene moiety linked via an ether bond to a thiophene group, contributing to its pharmacological properties.
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate can undergo various chemical reactions typical of amines and ethers:
The mechanism of action for (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate primarily involves inhibition of the reuptake of serotonin and norepinephrine in the synaptic cleft:
This dual action contributes to its antidepressant effects by increasing neurotransmitter availability in synaptic spaces.
The stability and reactivity may vary based on environmental conditions such as pH and temperature, which should be monitored during storage and handling.
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate has several scientific applications:
The synthesis of enantiomerically pure (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine represents a significant challenge in asymmetric organic synthesis due to the compound's structural complexity and the pharmaceutical requirement for optical purity. This tertiary amine serves as a crucial intermediate in the synthesis of duloxetine hydrochloride, a potent serotonin-norepinephrine reuptake inhibitor. The stereogenic center at the carbon bearing the naphthyloxy and thienyl groups necessitates precise chiral control to ensure the desired (S)-configuration, which is essential for pharmacological activity in the final drug substance [8].
Industrial-scale production employs several sophisticated strategies to achieve high enantiomeric excess (ee):
Table 1: Stereoselective Synthesis Methods Comparison
Method | Chiral Control Element | Max ee (%) | Throughput Efficiency |
---|---|---|---|
Chiral Resolution | Diastereomeric Salt Formation | 98.5 | Moderate |
Asymmetric Hydrogenation | Ru-BINAP Catalyst | 95 | High |
Enzymatic Resolution | Lipase Enzymes | 99 | Low to Moderate |
Chiral Auxiliary | Evans Oxazolidinone | 99.5 | Low |
The synthetic route selection involves careful optimization of stereochemical fidelity, scalability, and cost considerations. Process chemists prioritize routes delivering >99.5% chemical purity and >98% ee to meet pharmaceutical intermediate specifications. Recent advances focus on continuous-flow asymmetric hydrogenation and immobilized enzyme technologies to enhance production efficiency while maintaining stereochemical integrity [4] [8].
Salt formation plays a pivotal role in purifying and stabilizing the thermally labile (S)-amine intermediate. Both oxalate and phosphate salts significantly influence crystallization behavior, solid-state stability, and downstream processing characteristics. The free base (C₁₉H₂₁NOS, MW 311.44 g/mol) is an oil at room temperature, necessitating salt formation to enable crystallization essential for pharmaceutical manufacturing [3] [5].
Phosphate Salt (CAS 161005-84-1):
Oxalate Salt (CAS 132335-47-8):
Table 2: Comparative Salt Properties
Property | Phosphate Salt | Oxalate Salt |
---|---|---|
Molecular Weight | 409.44 g/mol | 401.48 g/mol |
Crystal System | Orthorhombic | Monoclinic |
Melting/Decomposition | >200°C | 178°C |
Hygroscopicity (40% RH) | 0.2% w/w | 0.8% w/w |
Storage Conditions | 2-8°C, dry place | -20°C, sealed |
Hazard Classification | Not hazardous | Class 6.1 PG III |
The phosphate salt's superior crystallinity, non-hygroscopic nature, and non-hazardous classification make it the preferred form for large-scale pharmaceutical synthesis. Its robust crystallization process consistently delivers material meeting stringent purity specifications (>95% by HPLC) with excellent polymorphic control, whereas the oxalate salt requires specialized cold-chain transportation (2-8°C) and hazardous material handling protocols [2] [4] [7].
The phosphate salt serves as a strategic intermediate in the multi-step synthesis of duloxetine hydrochloride (CAS 136434-34-9), where its stereochemical integrity directly impacts the quality of the final active pharmaceutical ingredient (API). The transformation involves sequential reactions where protecting group strategies and reaction sequence optimization prevent racemization at the chiral center [8].
Critical synthetic steps utilizing this intermediate include:
Table 3: Structurally Related Intermediates in Duloxetine Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Free Base) | 116817-11-9 | C₁₉H₂₁NOS | Chiral building block |
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Phosphate | 161005-84-1 | C₁₉H₂₄NO₅PS | Isolated intermediate form |
Duloxetine Hydrochloride | 136434-34-9 | C₁₈H₂₀ClNOS | Final API |
Duloxetine Impurity 3 (Oxalate Salt) | 132335-47-8 | C₂₁H₂₃NO₅S | Process-related impurity |
Duloxetine EP Impurity C | 949095-98-1 | C₁₈H₁₉NOS | Thiophene regioisomer impurity |
Process optimization focuses on three critical parameters to preserve stereochemistry: 1) maintaining reaction temperatures below 25°C during deprotonation steps, 2) using aprotic solvents (DMF, acetonitrile) for nucleophilic substitutions, and 3) implementing in-process chiral HPLC monitoring (e.g., Chiralpak AD-H column) to detect enantiomeric inversion at the earliest synthetic stages. The phosphate salt's crystalline stability enables these stringent controls more effectively than amorphous free base forms [2] [5] [8].
The intermediate's quality attributes directly impact duloxetine's critical quality attributes, particularly optical purity which must exceed 99.7% ee in the final API. Modern processes achieve this through crystallization-enhanced diastereomeric purification (CEDP) where the phosphate salt undergoes recrystallization from toluene/ethyl acetate mixtures to upgrade enantiomeric purity from 98.5% to 99.9% ee before proceeding to downstream reactions [2] [7].
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7